B 193

Chemical Scaffold Non-Peptide Pharmacokinetics

B 193 (CAS 124824-14-2) is a non-peptide, small-molecule somatostatin (SRIF) receptor antagonist belonging to the tetrahydro-β-carboline class. As a member of a novel series of non-peptide somatostatin analogues synthesized to target specific somatostatin receptor (sst) subtypes, B 193 was developed to provide improved bioavailability and receptor selectivity compared to endogenous peptide-based ligands.

Molecular Formula C25H32Cl2N4O
Molecular Weight 475.5 g/mol
CAS No. 124824-14-2
Cat. No. B054887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB 193
CAS124824-14-2
Synonyms9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one
B 193
B-193
Molecular FormulaC25H32Cl2N4O
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl
InChIInChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H
InChIKeyBSXVJHKCRCHNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B 193 (CAS 124824-14-2) Procurement Guide: Chemical Identity and Scientific Context


B 193 (CAS 124824-14-2) is a non-peptide, small-molecule somatostatin (SRIF) receptor antagonist belonging to the tetrahydro-β-carboline class [1]. As a member of a novel series of non-peptide somatostatin analogues synthesized to target specific somatostatin receptor (sst) subtypes, B 193 was developed to provide improved bioavailability and receptor selectivity compared to endogenous peptide-based ligands [2]. Its dihydrochloride salt form is chemically defined as 9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one, and it is primarily employed as a research tool for investigating sst3 receptor pharmacology and serotoninergic systems [1] [3].

B 193 (124824-14-2) Selection Rationale: Why Analogs Cannot Be Interchanged


In somatostatin receptor research, substituting one antagonist for another without considering its chemical class and receptor subtype profile can lead to confounding results [1]. The five somatostatin receptor subtypes (sst1-sst5) regulate distinct physiological processes, and even minor differences in ligand selectivity can drastically alter experimental outcomes in vivo and in vitro [1]. B 193 is fundamentally differentiated from peptide-based antagonists like BIM-23056 or CYN 154806 by its non-peptide, small-molecule structure, which confers distinct advantages in terms of metabolic stability, brain penetration, and oral bioavailability [2]. Furthermore, its unique pharmacological profile, which includes potent antiserotonin activity, renders it a unique tool in neuropharmacology that cannot be functionally replaced by sst3-selective peptide antagonists [3]. The following quantitative evidence demonstrates precisely why B 193 is the preferred compound for specific research applications.

B 193 (CAS 124824-14-2) Quantitative Differentiation Evidence vs. Analogs


B 193 Chemical Class Differentiation: Non-Peptide Scaffold vs. Peptide Analogs

B 193 is a non-peptide, small-molecule antagonist, representing a fundamentally different chemical class compared to peptide-based somatostatin antagonists like BIM-23056 or CYN 154806 [1]. This distinction is critical for drug development and in vivo studies where peptide liabilities (e.g., poor oral bioavailability, rapid proteolytic degradation, and limited blood-brain barrier penetration) are limiting factors [1].

Chemical Scaffold Non-Peptide Pharmacokinetics Somatostatin Antagonist

B 193 In Vivo Serotonin Antagonism: Potent CNS Activity vs. sst3-Selective Antagonists

B 193 exhibits potent central serotonin (5-HT) antagonism in vivo, a property not reported for other somatostatin receptor antagonists such as the peptide sst3/sst5 antagonist BIM-23056 . This off-target activity is quantifiable and represents a key differentiation for applications in neuropsychiatric research . In direct behavioral assays, B 193 dose-dependently blocked 5-HT-mediated responses, demonstrating its utility as a dual-pharmacology tool compound [1].

Serotonin Antagonist In Vivo Pharmacology CNS Neuropharmacology

B 193 Functional Serotonin Receptor Antagonism: Competitive Inhibition in Isolated Tissue

In functional assays, B 193 acts as a competitive antagonist of serotonin (5-HT) receptors, a property that differentiates it from selective sst3 antagonists like BN81674, which lack this functional activity [1] [2]. This allows for a direct, quantifiable comparison of its serotonin-blocking potency in a classical pharmacological model.

Serotonin Antagonist Functional Assay pA2 Isolated Tissue

B 193 Behavioral Pharmacology: Antidepressant-Like Profile in Despair Test

B 193 produced a significant positive effect in the behavioral despair test, a model predictive of antidepressant activity [1]. This differentiates it from other somatostatin receptor antagonists like CYN 154806, a selective sst2 antagonist, for which no such behavioral pharmacology has been reported, underscoring B 193's unique CNS profile [2].

Behavioral Pharmacology Antidepressant Despair Test CNS

B 193 (124824-14-2) Optimal Research and Industrial Application Scenarios


Investigating the Serotonin-Somatostatin Interplay in Neuropsychiatric Disorders

B 193's dual activity as a somatostatin receptor antagonist and a potent serotonin antagonist makes it an ideal tool for dissecting the interaction between these two key neurotransmitter systems in models of depression and anxiety. Its positive effect in the behavioral despair test, combined with its ability to block serotonin-induced behaviors, supports its use in preclinical studies of mood disorders [1] [2].

CNS Drug Discovery for Orally Bioavailable, Non-Peptide Somatostatin Modulators

As a non-peptide, small-molecule sst3 antagonist, B 193 serves as a crucial chemical starting point or reference compound for medicinal chemistry programs aiming to develop next-generation, CNS-penetrant somatostatin receptor modulators. Its oral activity (ED50 = 6.6 mg/kg p.o.) in blocking central serotonin responses demonstrates the feasibility of achieving CNS target engagement via oral dosing with a non-peptide scaffold [2] [3].

Ex Vivo Pharmacological Studies of Peripheral Serotonin Receptors

The demonstrated competitive antagonism (pA2 = 6.5) by B 193 on serotonin-induced contractions in the rat stomach fundus makes it a valuable tool for ex vivo organ bath studies focused on characterizing peripheral 5-HT receptor function. This specific application is not possible with other somatostatin antagonists that lack serotoninergic activity [2].

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